molecular formula C14H20ClN3O2 B11711893 Tert-butyl 3-(2-chloropyrimidin-4-YL)piperidine-1-carboxylate

Tert-butyl 3-(2-chloropyrimidin-4-YL)piperidine-1-carboxylate

Cat. No.: B11711893
M. Wt: 297.78 g/mol
InChI Key: NRVBBHSYWSBDDY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-chloropyrimidin-4-YL)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H20ClN3O2. It is often used as an intermediate in the synthesis of various biologically active molecules. The compound features a piperidine ring substituted with a tert-butyl ester and a chloropyrimidine moiety, making it a versatile building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(2-chloropyrimidin-4-YL)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and 2-chloropyrimidine.

    Formation of Piperidine Derivative: Piperidine is reacted with tert-butyl chloroformate under basic conditions to form tert-butyl piperidine-1-carboxylate.

    Substitution Reaction: The tert-butyl piperidine-1-carboxylate is then subjected to a nucleophilic substitution reaction with 2-chloropyrimidine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-chloropyrimidin-4-YL)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine nucleophile would yield a corresponding amine derivative of the compound.

Scientific Research Applications

Tert-butyl 3-(2-chloropyrimidin-4-YL)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.

    Biological Studies: The compound is employed in biological assays to study its effects on various cellular processes.

    Chemical Biology: It serves as a tool compound in chemical biology to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(2-chloropyrimidin-4-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(2-chloropyrimidin-4-yl)amino piperidine-1-carboxylate: Similar structure but with an amino group instead of a direct attachment to the piperidine ring.

    Tert-butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate: Similar structure but with a different substitution pattern on the piperidine ring.

Uniqueness

Tert-butyl 3-(2-chloropyrimidin-4-YL)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester and chloropyrimidine moiety makes it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

IUPAC Name

tert-butyl 3-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-4-5-10(9-18)11-6-7-16-12(15)17-11/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

NRVBBHSYWSBDDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NC=C2)Cl

Origin of Product

United States

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